- The synthesis and properties of 2-azetidinone and the synthesis, properties, and reactions of alkyl dichloromethyl disultides, 1966, , ,

Cas no 930-21-2 (azetidin-2-one)

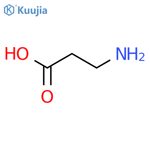

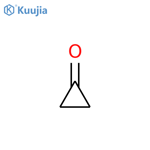

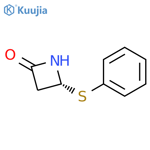

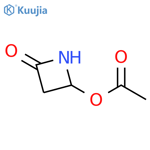

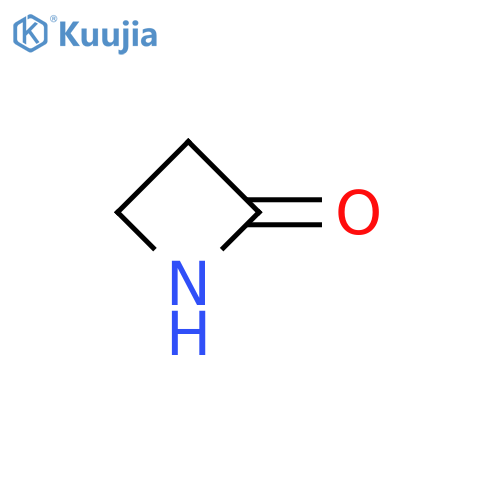

azetidin-2-one structure

Nome del prodotto:azetidin-2-one

azetidin-2-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- Azetidin-2-one

- 2-Azacyclobutanone

- 2-Azetidinone

- Azetan-2-one

- 2-oxoazetidine

- 4-oxo-azetidine

- PROPIOLACTAM

- Azetidinone

- beta-Propiolactam

- beta-Lactam

- azetidine-2-one

- 2-Azetdinone

- Epitope ID:141488

- KSC257I5N

- MNFORVFSTILPAW-UHFFFAOYSA-N

- BCP28406

- STR01840

- SBB056216

- BBL100059

- STL511031

- TRA0015141

- ST2406634

- AB0027715

- W9581

- 67944-EP2

- 2-Azetidone

- 3-Aminopropanoic acid lactam

- 3-Aminopropionic acid lactam

- β-Alanine, lactam

- β-Propiolactam

- 930-21-2

- PS-9375

- MFCD00013328

- J-519610

- EN300-70816

- betaPropiolactam

- 2-azetidinone; 2-azacyclobutanone

- CHEBI:35627

- beta-Lactams

- CHEBI:327119

- DTXSID30239225

- LCZC2198

- AKOS005255094

- 2Azacyclobutanone

- CS-W011364

- Q21099588

- DTXCID50161716

- SB50691

- 2-Azetidinone, 98%

- CHEMBL344042

- azetidin-2-one

-

- MDL: MFCD00013328

- Inchi: 1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)

- Chiave InChI: MNFORVFSTILPAW-UHFFFAOYSA-N

- Sorrisi: O=C1CCN1

Proprietà calcolate

- Massa esatta: 71.03710

- Massa monoisotopica: 71.037113783g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 5

- Conta legami ruotabili: 0

- Complessità: 59.9

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.8

- Superficie polare topologica: 29.1

- Conta Tautomer: 3

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.0347 (rough estimate)

- Punto di fusione: 74-76 °C (lit.)

- Punto di ebollizione: 106 °C/15 mmHg(lit.)

- Indice di rifrazione: 1.4035 (estimate)

- Solubilità: chloroform: very soluble(lit.)

- PSA: 29.10000

- LogP: -0.16490

- Solubilità: Non determinato

azetidin-2-one Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H314

- Dichiarazione di avvertimento: P280-P305+P351+P338-P310

- Numero di trasporto dei materiali pericolosi:UN 3263 8/PG 2

- WGK Germania:3

- Codice categoria di pericolo: 34

- Istruzioni di sicurezza: S26-S36/37/39-S45

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:8

- Condizioni di conservazione:2-8°C

- Gruppo di imballaggio:III

- PackingGroup:Ⅱ

- Termine di sicurezza:8

- Frasi di rischio:R34

azetidin-2-one Dati doganali

- CODICE SA:2933790090

- Dati doganali:

Codice doganale cinese:

2933790090Panoramica:

293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%

azetidin-2-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W011364-100mg |

Azetidin-2-one |

930-21-2 | ≥99.0% | 100mg |

$67.0 | 2022-04-26 | |

| abcr | AB240775-10 g |

Azetidin-2-one, 97%; . |

930-21-2 | 97% | 10 g |

€326.90 | 2023-07-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-100mg |

Azetidin-2-one |

930-21-2 | 97% | 100mg |

¥29.0 | 2024-04-17 | |

| Enamine | EN300-70816-0.05g |

azetidin-2-one |

930-21-2 | 94% | 0.05g |

$19.0 | 2023-02-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139449-100mg |

azetidin-2-one |

930-21-2 | ≥97% | 100mg |

¥29.90 | 2023-09-04 | |

| Ambeed | A250783-100mg |

Azetidin-2-one |

930-21-2 | 97% | 100mg |

$6.0 | 2025-02-24 | |

| Ambeed | A250783-5g |

Azetidin-2-one |

930-21-2 | 97% | 5g |

$48.0 | 2025-02-24 | |

| Chemenu | CM200383-25g |

Azetidin-2-one |

930-21-2 | 95%+ | 25g |

$342 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-1g |

Azetidin-2-one |

930-21-2 | 97% | 1g |

¥86.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D641496-1g |

2-Azetidinone |

930-21-2 | 95% | 1g |

$300 | 2024-06-05 |

azetidin-2-one Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 25 - 30 °C

1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C

1.4 Reagents: Water

1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C

1.4 Reagents: Water

Riferimento

- Use of 2,2'-dibenzothiazolyl disulfide-triphenylphosphine and Lawesson's Reagent in the cyclization of β-amino acids, Bulletin of the Chemical Society of Japan, 2006, 79(11), 1748-1752

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Tetraethylammonium perchlorate Solvents: Dimethylformamide

Riferimento

- Electrochemical process for the preparation of lactams unsubstituted at the nitrogen, Italy, , ,

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Catalase , Mannitol dehydrogenase (NAD) , Alcohol dehydrogenase , 4H-Benz[g]imidazo[1,2,3-ij]pteridin-12-ium, 1,2,5,6-tetrahydro-4,6-dioxo-9-(trif… Solvents: Water ; 24 h, pH 8, 30 °C

Riferimento

- Method for synthesizing lactam compound with high catalytic efficiency, China, , ,

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: 1,2-Dimethoxyethane , Tetraethylammonium perchlorate Solvents: Dimethylformamide

Riferimento

- Electrodic cleavage of the nitrogen-sulfur bond in N-tosylcarboxamides. A new entry to N-unsubstituted lactams, Journal of the Chemical Society, 1992, (15), 2001-4

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Acetone

Riferimento

- Cyclopropanone reactions. Cyclobutanone derivatives from vinylic and acetylenic cyclopropanols, Journal of the American Chemical Society, 1969, 91(9), 2375-6

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene ; 80 °C

Riferimento

- Suppressed β-Effect of Silicon in 3-Silylated Monocyclic β-Lactams: The Role of Antiaromaticity, Organic Letters, 2009, 11(24), 5722-5725

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Ethanol

1.2 Reagents: Amberlite

1.2 Reagents: Amberlite

Riferimento

- Oxidation of 3-alkylidene-β-lactams. Preparation of 3-alkenyl-3-hydroxy-β-lactams, Canadian Journal of Chemistry, 1988, 66(2), 304-9

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Synthesis, characterization and anti-microbial evaluation of azetidinone, World Journal of Pharmacy and Pharmaceutical Sciences, 2021, 10(8), 2450-2465

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- (Chloromethylene)dimethylammonium chloride. A highly efficient reagent for the synthesis of β-lactams from β-amino acids, Journal of Chemical Research, 2005, (11), 705-707

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine , (+)-Methyl lactate ; 40 min, rt; rt → 2 °C

1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C

1.4 Reagents: tert-Butyldimethylsilyl chloride

1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C

1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt

1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C

1.4 Reagents: tert-Butyldimethylsilyl chloride

1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C

1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt

Riferimento

- Method for preparation of 2-azetidinone, China, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium periodate , Ruthenium tetroxide Solvents: Ethyl acetate , Water

Riferimento

- Ruthenium tetroxide oxidation of N-alkyllactams, Chemical & Pharmaceutical Bulletin, 1987, 35(1), 357-63

Synthetic Routes 18

Condizioni di reazione

Riferimento

- Product class 2: cycloalkanols, Science of Synthesis, 2008, 36, 459-530

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Potassium borohydride Solvents: Water

Riferimento

- A novel preparation of 4-unsubstituted β-lactams, Heterocycles, 1985, 23(2), 265-72

azetidin-2-one Raw materials

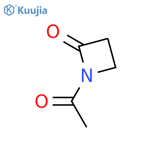

- 4-oxoazetidin-2-yl acetate

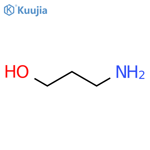

- 3-aminopropan-1-ol

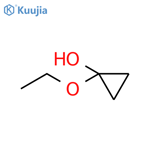

- 1-Ethoxycyclopropanol

- 2-Azetidinone, 4-(phenylthio)-, (R)-

- Cyclopropanone

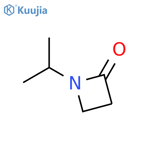

- 2-Azetidinone, 1-(1-methylethyl)-

- 1-(4-methylphenyl)sulfonylazetidin-2-one

- Chlorosulfonyl isocyanate

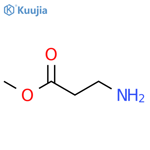

- Methyl 3-aminopropanoate

- β-Alanine

- Ethyl 3-aminopropanoate

azetidin-2-one Preparation Products

azetidin-2-one Letteratura correlata

-

1. A green, chemoselective, and practical approach toward N-(2-azetidinonyl) 2,5-disubstituted pyrrolesDebasish Bandyopadhyay,Elvira Rhodes,Bimal K. Banik RSC Adv. 2013 3 16756

-

Farida Tripodi,Federico Dapiaggi,Fulvia Orsini,Roberto Pagliarin,Guido Sello,Paola Coccetti Med. Chem. Commun. 2018 9 843

-

Dinesh R. Garud,Masaki Makimura,Mamoru Koketsu New J. Chem. 2011 35 581

-

4. Stereocontrol in organic synthesis using silicon-containing compounds. A formal synthesis of (±)-thienamycinIan Fleming,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 1998 2663

-

Rafa? Kutaszewicz,Barbara Grzeszczyk,Marcin Górecki,Olga Staszewska-Krajewska,Bart?omiej Furman,Marek Chmielewski Org. Biomol. Chem. 2019 17 6251

930-21-2 (azetidin-2-one) Prodotti correlati

- 2229290-57-5(1-(5-bromothiophen-3-yl)methyl-N-methylcyclopropan-1-amine)

- 2228618-27-5(tert-butyl N-2-(aminomethyl)-3,3-difluorobutylcarbamate)

- 2580241-80-9(tert-butyl (2r,4s)-5-azaspiro3.5nonane-2-carboxylate)

- 919977-05-2(N-methyl-N-({1-(2,3,5,6-tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide)

- 433955-84-1(2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde)

- 1804423-59-3(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-sulfonamide)

- 1219914-68-7(ethyl 4-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amidobenzoate)

- 2261011-98-5((1R,2R)-N-(4-Chlorophenyl)-N-(cyanomethyl)-2-(2-methylphenyl)cyclopropanecarboxamide)

- 171809-19-1(2,6-Dinitrobenzene-1,4-dimethanol)

- 851987-26-3(N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:930-21-2)azetidin-2-one

Purezza:99%

Quantità:25g

Prezzo ($):213.0